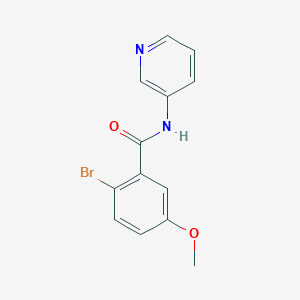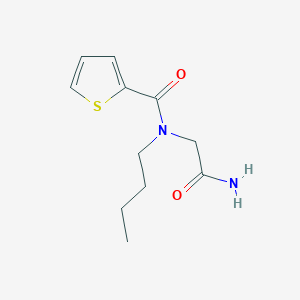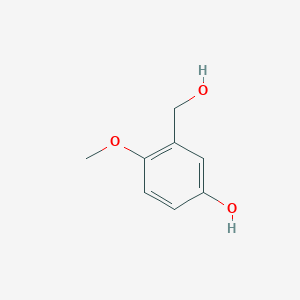
3-(Hydroxymethyl)-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)-4-methoxyphenol: is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol, featuring a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4-methoxyphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 4-methoxyphenol (also known as p-anisole). This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as metal oxides or zeolites can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions
3-(Hydroxymethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 4-methoxyphenol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-4-methoxyphenol
Reduction: 4-Methoxyphenol
Substitution: Various substituted phenols depending on the nucleophile used
科学研究应用
3-(Hydroxymethyl)-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of polymers, resins, and other materials with specific functional properties.
作用机制
The mechanism of action of 3-(Hydroxymethyl)-4-methoxyphenol involves its ability to donate hydrogen atoms from the hydroxymethyl and methoxy groups. This hydrogen donation capability allows it to act as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells and tissues. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.
相似化合物的比较
Similar Compounds
4-Methoxyphenol: Lacks the hydroxymethyl group, making it less effective as an antioxidant.
3-Hydroxy-4-methoxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, leading to different reactivity and applications.
3,4-Dimethoxyphenol: Contains an additional methoxy group, which may enhance its antioxidant properties but also alters its reactivity.
Uniqueness
3-(Hydroxymethyl)-4-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-4-methoxyphenol |
InChI |
InChI=1S/C8H10O3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,9-10H,5H2,1H3 |
InChI 键 |
VWFMIMNSQXLOHE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


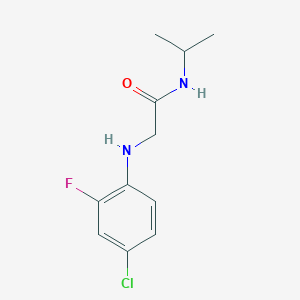

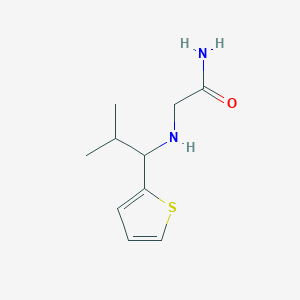
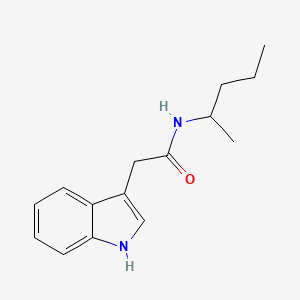
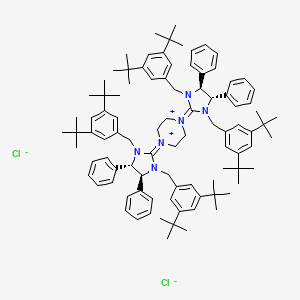
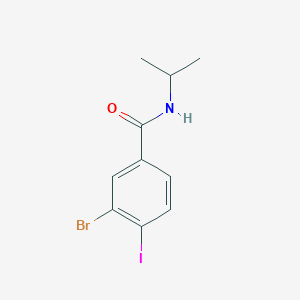
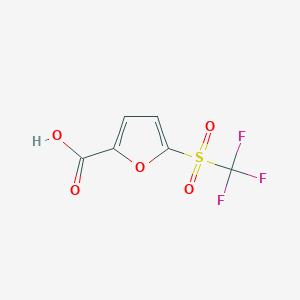
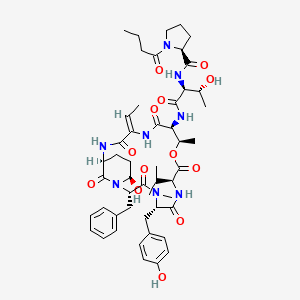
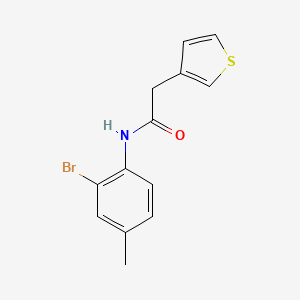
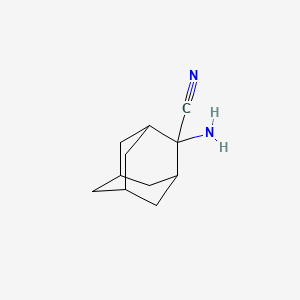
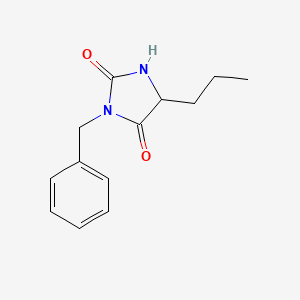
![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
